molecular formula C27H25NO5 B257857 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B257857
M. Wt: 443.5 g/mol
InChI Key: GODKRHVVPVVLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various neurodegenerative diseases.

Mechanism of Action

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting JNK, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can protect neurons from cell death and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects in preclinical studies. It can protect neurons from cell death, reduce inflammation in the brain, and improve motor function in animal models of neurodegenerative diseases. 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is its specificity for the JNK signaling pathway, which makes it a useful tool for studying the role of this pathway in neurodegenerative diseases. However, one limitation of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic effects in neurodegenerative diseases, including clinical trials in humans. Another direction is to develop more potent and soluble JNK inhibitors based on the structure of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. Finally, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one could be used as a tool to study the role of the JNK signaling pathway in other diseases, such as cancer and diabetes.

Synthesis Methods

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process involving several chemical reactions. The starting material for the synthesis is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethylbenzylamine to form the corresponding amide. The amide is then reduced to the corresponding amine, which is then reacted with 2-oxoethyl isocyanate to form the final product, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic effects in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from cell death and improve motor function in animal models of these diseases.

properties

Product Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H25NO5/c1-17-7-8-18(2)20(13-17)16-28-22-6-4-3-5-21(22)27(31,26(28)30)15-23(29)19-9-10-24-25(14-19)33-12-11-32-24/h3-10,13-14,31H,11-12,15-16H2,1-2H3

InChI Key

GODKRHVVPVVLME-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCCO5)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCCO5)O

Origin of Product

United States

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